4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol
CAS No.:
Cat. No.: VC17810644
Molecular Formula: C7H12BrN3O
Molecular Weight: 234.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12BrN3O |
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Molecular Weight | 234.09 g/mol |
IUPAC Name | 4-(3-amino-4-bromopyrazol-1-yl)butan-2-ol |
Standard InChI | InChI=1S/C7H12BrN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10) |
Standard InChI Key | HCJRCRFXOOCRRU-UHFFFAOYSA-N |
Canonical SMILES | CC(CCN1C=C(C(=N1)N)Br)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises a pyrazole ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a bromine atom. A butan-2-ol chain is attached to the pyrazole’s nitrogen at the 1-position, introducing a hydroxyl group (-OH) at the second carbon of the butyl chain . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₄BrN₃O | |
Molecular Weight | 248.12 g/mol | |
IUPAC Name | 4-(3-amino-4-bromopyrazol-1-yl)-2-methylbutan-2-ol | |
Canonical SMILES | CC(C)(CCN1C=C(C(=N1)N)Br)O | |
InChI Key | YHFRHMLJIGIMEG-UHFFFAOYSA-N |
The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups on the pyrazole ring creates a polarized electronic environment, enhancing its reactivity in substitution reactions .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves alkylation of 3-amino-4-bromo-1H-pyrazole with a butan-2-ol-derived electrophile. A common approach utilizes epoxide ring-opening or Mitsunobu reactions to attach the alcohol moiety .
Example Pathway
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Preparation of 3-Amino-4-bromo-1H-pyrazole:
Synthesized via bromination of 3-aminopyrazole using N-bromosuccinimide (NBS) in acetic acid . -
Alkylation with 2-Methyloxirane:
Reaction of 3-amino-4-bromo-1H-pyrazole with 2-methyloxirane under basic conditions (e.g., K₂CO₃) yields the target compound.
Optimization Challenges
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Regioselectivity: Competing alkylation at the pyrazole’s N-1 vs. N-2 positions requires careful control of reaction conditions.
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Purity: Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product.
Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 134–137°C (precursor) | |
Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) | |
LogP | Estimated 1.21 (similar analog) |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing HBr gas.
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Hydrolytic Sensitivity: The bromo group is susceptible to nucleophilic displacement by water in acidic or basic conditions, necessitating anhydrous storage .
Biological Activity and Applications
Industrial Applications
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Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and NSAID candidates.
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Material Science: Functionalized pyrazoles serve as ligands in catalytic systems.
Comparison with Structural Analogs
The bromine atom in 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions unfeasible with non-halogenated analogs .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets like COX-2 or bacterial topoisomerases.
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Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.
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Therapeutic Exploration: Evaluate anticancer and antimicrobial efficacy in vivo.
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